molecular formula C10H19IO B13305631 1-(Iodomethyl)-4-propylcyclohexan-1-ol

1-(Iodomethyl)-4-propylcyclohexan-1-ol

Cat. No.: B13305631
M. Wt: 282.16 g/mol
InChI Key: GAVBIAFWYHLLOZ-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-propylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an iodomethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-4-propylcyclohexan-1-ol can be achieved through several methods. One common approach involves the radical iodination of 4-propylcyclohexan-1-ol. This reaction typically uses iodine and a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions to introduce the iodomethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-4-propylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate, manganese dioxide, periodic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide, sodium thiolate.

Major Products

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Azides, nitriles, thiols.

Scientific Research Applications

1-(Iodomethyl)-4-propylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-4-propylcyclohexan-1-ol involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-4-propylcyclohexan-1-ol
  • 1-(Chloromethyl)-4-propylcyclohexan-1-ol
  • 1-(Hydroxymethyl)-4-propylcyclohexan-1-ol

Uniqueness

1-(Iodomethyl)-4-propylcyclohexan-1-ol is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its bromomethyl, chloromethyl, and hydroxymethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

1-(iodomethyl)-4-propylcyclohexan-1-ol

InChI

InChI=1S/C10H19IO/c1-2-3-9-4-6-10(12,8-11)7-5-9/h9,12H,2-8H2,1H3

InChI Key

GAVBIAFWYHLLOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(CI)O

Origin of Product

United States

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